molecular formula C26H20F3P B14542779 Triphenyl{[4-(trifluoromethyl)phenyl]methylidene}-lambda~5~-phosphane CAS No. 61874-34-8

Triphenyl{[4-(trifluoromethyl)phenyl]methylidene}-lambda~5~-phosphane

Cat. No.: B14542779
CAS No.: 61874-34-8
M. Wt: 420.4 g/mol
InChI Key: GQAWNPWCUJOODB-UHFFFAOYSA-N
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Description

Triphenyl{[4-(trifluoromethyl)phenyl]methylidene}-lambda~5~-phosphane is a complex organophosphorus compound characterized by the presence of a phosphane core bonded to three phenyl groups and a 4-(trifluoromethyl)phenyl group. This compound is notable for its unique structural features and its applications in various fields of scientific research.

Properties

CAS No.

61874-34-8

Molecular Formula

C26H20F3P

Molecular Weight

420.4 g/mol

IUPAC Name

triphenyl-[[4-(trifluoromethyl)phenyl]methylidene]-λ5-phosphane

InChI

InChI=1S/C26H20F3P/c27-26(28,29)22-18-16-21(17-19-22)20-30(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25/h1-20H

InChI Key

GQAWNPWCUJOODB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=CC2=CC=C(C=C2)C(F)(F)F)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triphenyl{[4-(trifluoromethyl)phenyl]methylidene}-lambda~5~-phosphane typically involves the reaction of phosphorus trichloride with phenylmagnesium bromide or phenyllithium. The reaction proceeds under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves the reaction between phosphorus trichloride, chlorobenzene, and sodium. This method is preferred due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Triphenyl{[4-(trifluoromethyl)phenyl]methylidene}-lambda~5~-phosphane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphines .

Mechanism of Action

The mechanism of action of Triphenyl{[4-(trifluoromethyl)phenyl]methylidene}-lambda~5~-phosphane involves its interaction with molecular targets through its phosphane core. The compound can form complexes with transition metals, facilitating various catalytic processes. The trifluoromethyl group enhances its reactivity and stability, making it a valuable ligand in organometallic chemistry .

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